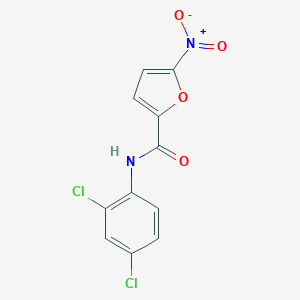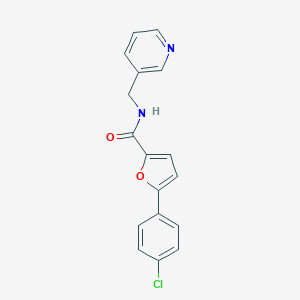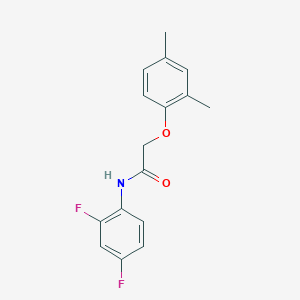
N-(2,4-dichlorophenyl)-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-5-nitro-2-furamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used for various purposes, including as an antibacterial and antiprotozoal agent. In
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-5-nitro-2-furamide involves the inhibition of bacterial and protozoal enzymes that are involved in the production of energy. Specifically, it inhibits the activity of enzymes such as nitroreductase and flavoproteins, which are essential for the survival of these microorganisms.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-5-nitro-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in bacterial cells, which can lead to oxidative damage and cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dichlorophenyl)-5-nitro-2-furamide in lab experiments is its broad-spectrum activity against bacteria and protozoa. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2,4-dichlorophenyl)-5-nitro-2-furamide in scientific research. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic activity against certain cancer cell lines, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use as an antiviral agent. Preliminary studies have shown that it may be effective against certain viruses, including hepatitis B and C viruses. Further research is needed to explore its potential in this area. Finally, there is a need for further studies to explore the mechanisms of action of N-(2,4-dichlorophenyl)-5-nitro-2-furamide, as this may lead to the development of new antibacterial and antiprotozoal agents.
Conclusion
N-(2,4-dichlorophenyl)-5-nitro-2-furamide is a synthetic nitrofuran derivative that has been widely used in scientific research as an antibacterial and antiprotozoal agent. It has a broad-spectrum activity against bacteria and protozoa and has been shown to have cytotoxic activity against certain cancer cell lines. Although it has some limitations, it remains an important tool in scientific research and its potential for future use in various fields warrants further investigation.
Synthesemethoden
N-(2,4-dichlorophenyl)-5-nitro-2-furamide can be synthesized by the reaction of 2,4-dichloronitrobenzene with furfural in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dichlorophenyl)-5-nitro-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-5-nitro-2-furamide has been extensively used in scientific research as an antibacterial and antiprotozoal agent. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. It has also been used to treat parasitic infections such as giardiasis and trichomoniasis.
Eigenschaften
Molekularformel |
C11H6Cl2N2O4 |
|---|---|
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-1-2-8(7(13)5-6)14-11(16)9-3-4-10(19-9)15(17)18/h1-5H,(H,14,16) |
InChI-Schlüssel |
SAKLSJGSRHLKKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
